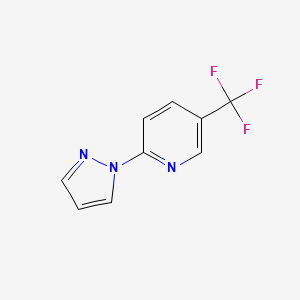

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-pyrazol-1-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJMKMKDZKFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and pharmacophore analysis of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Technical Whitepaper: Molecular Structure and Pharmacophore Analysis of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Executive Summary

The 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine motif represents a "privileged scaffold" in modern medicinal chemistry and agrochemical design. This biaryl system combines the electron-deficient nature of the pyridine ring with the distinct hydrogen-bonding capabilities of the pyrazole moiety, all modulated by the strong lipophilic and electron-withdrawing effects of the trifluoromethyl (

This guide provides a comprehensive technical analysis of this scaffold, focusing on its non-planar conformational bias, synthetic accessibility via nucleophilic aromatic substitution (

Molecular Architecture & Physicochemical Profiling

To effectively utilize this scaffold, researchers must understand its electronic and steric landscape. It is not merely a flat biaryl system; it possesses specific conformational preferences that drive binding affinity.

Electronic Distribution

-

Pyridine Core: The pyridine ring is inherently electron-deficient (

-deficient). The addition of a -

Pyrazole Ring: Linked via the N1 nitrogen, the pyrazole acts as a moderate electron donor to the pyridine ring via resonance, though the inductive effect of the pyridine nitrogen counteracts this. The N2 nitrogen of the pyrazole remains a potent hydrogen bond acceptor.

Conformational Analysis (The "Twist")

Unlike biphenyl systems, the N-N linkage allows for rotation. However, crystallographic data of similar analogues suggests a non-planar conformation .

-

Steric Clash: The interaction between the Pyridine-H3 and the Pyrazole-H5 (or substituents at these positions) forces the rings to twist.

-

Dihedral Angle: Typically ranges from 40° to 60° . This "twisted" geometry allows the scaffold to fit into globular active sites more effectively than rigid planar systems, often serving as a spacer that orients substituents into specific hydrophobic pockets.

Physicochemical Properties (Table 1)

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | ~213.16 g/mol | Fragment-like; ideal for Lead Optimization. |

| cLogP | 2.3 - 2.8 | The |

| TPSA | ~30 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential. |

| H-Bond Acceptors | 3 (Pyridine N, Pyrazole N2, F atoms) | Key interaction points for serine/threonine kinase hinges. |

| Rotatable Bonds | 1 | Limited flexibility reduces entropic penalty upon binding. |

Synthetic Pathways & Process Chemistry

The synthesis of this scaffold is robust, primarily relying on the activation provided by the

Primary Route: Nucleophilic Aromatic Substitution ( )

The 5-trifluoromethyl group activates the 2-position of the pyridine ring, making 2-chloro-5-(trifluoromethyl)pyridine an excellent electrophile.

Causality of Experimental Choice:

-

Why

? Palladium-catalyzed Buchwald-Hartwig couplings are expensive and require oxygen-free conditions. The electron-deficiency of the pyridine allows for a transition-metal-free coupling using simple bases, scalable to kilogram quantities. -

Why NaH or

? A strong base is needed to deprotonate the pyrazole (pKa ~14) to generate the pyrazolate anion, which is the active nucleophile.

Step-by-Step Protocol:

-

Reagents: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv), 1H-Pyrazole (1.1 equiv), Potassium Carbonate (

, 2.0 equiv). -

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer intermediate).

-

Condition: Heat to 80–100°C for 4–6 hours.

-

Workup: Pour into ice water. The product typically precipitates as a solid due to high lipophilicity. Filter and wash with water to remove salts.

-

Validation:

NMR will show a distinct singlet (approx -62 ppm).

Synthetic Workflow Diagram

Caption: Figure 1. The

Pharmacophore Analysis & SAR

This scaffold is frequently utilized in kinase inhibitors (e.g., ALK5, p38 MAP kinase) and COX-2 inhibitors.

The Pharmacophore Map

The biological activity is driven by three distinct vectors:

-

The H-Bond Acceptor Vector: The Pyridine N and Pyrazole N2 are positioned to interact with hinge region residues in kinases (e.g., the NH of the backbone).

-

The Hydrophobic Vector (

): The trifluoromethyl group is bulky and lipophilic. It often occupies deep hydrophobic pockets (e.g., the "gatekeeper" region in kinases), displacing water and increasing binding entropy. -

The Angular Vector: The twist between rings prevents flat stacking, allowing the molecule to induce specific conformational changes in the target protein.

Structural Activity Relationship (SAR) Logic

-

Substitution on Pyrazole C3/C5: Adding bulky groups here increases the twist angle. This is used to tune selectivity between homologous enzymes (e.g., COX-1 vs. COX-2).

-

Replacement of

: Replacing

Pharmacophore Diagram

Caption: Figure 2. Pharmacophore map highlighting the hydrophobic anchor (

Case Study: ALK5 Inhibition

A pertinent example of this scaffold's utility is found in the development of ALK5 (TGF

-

Challenge: Developing selective inhibitors for ALK5 to prevent dermal scarring without affecting p38 MAP kinase.

-

Solution: The 2-(1H-pyrazol-1-yl)pyridine core was identified as a potent scaffold.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from His283 (in ALK5), while the pyrazole moiety extends into the specificity pocket. The 5-substitution (often

or similar lipophilic groups) improves cellular potency by enhancing membrane permeability. -

Outcome: Compounds like PF-03671148 utilize variations of this pyrazole-pyridine architecture to achieve nanomolar potency (IC50) and high selectivity.

References

-

Bonacorso, H. G., et al. (2014). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines. Journal of the Brazilian Chemical Society.[2]

-

Sawyer, J. S., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters.

-

Kang, S. K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E.

-

Pintea, B. N., et al. (2025).[3][4] Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences.

-

Gomha, S. M., et al. (2023). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank.

Sources

Methodological & Application

Application Note: High-Potential Redox Tuning with 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Executive Summary

This guide details the application of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (hereafter 5-CF3-PyPz ) as a specialized N,N'-bidentate ligand in transition metal catalysis.

While the parent 2-(1H-pyrazol-1-yl)pyridine (PyPz) is a well-established scaffold, the introduction of the 5-trifluoromethyl group significantly alters the electronic landscape of the pyridine ring. This modification serves two critical functions:

-

Electronic Withdrawal: The strong electron-withdrawing nature of the -CF3 group ($ \sigma_p \approx 0.54 $) lowers the energy of the metal-centered HOMO, resulting in increased oxidation potentials in Iridium(III) and Ruthenium(II) complexes.

-

Blue-Shifted Emission: In photoredox applications, this ligand induces a hypsochromic shift, enabling access to higher-energy triplet states essential for challenging organic reductions.

This note provides validated protocols for ligand synthesis, complexation with Iridium(III), and application in Palladium(II)-catalyzed C-H activation.

Ligand Profile & Mechanistic Insight

Structural Architecture

The ligand features a pyridine-pyrazole (N,N') coordination motif. The pyrazole moiety acts as a strong

| Property | Value/Description | Impact on Catalysis |

| Coordination Mode | N,N'-Bidentate (Chelate) | Forms stable 5-membered metallacycles. |

| Electronic Effect | Strong EWG (-CF3 at C5) | Increases metal oxidation potential ( |

| Steric Profile | Low steric bulk near metal | Allows for crowded coordination spheres (e.g., octahedral Ir(III)). |

| pKa (Conj. Acid) | Lower than parent PyPz | Reduced basicity of pyridine N, creating a more electrophilic metal center. |

Mechanistic Logic: The "Fluorine Effect"

In catalysis, replacing a hydrogen with a trifluoromethyl group is not merely structural.

-

In Photoredox (Ir/Ru): The -CF3 group stabilizes the HOMO, widening the HOMO-LUMO gap (assuming LUMO is localized on a different auxiliary ligand or less affected). This results in a more potent photo-oxidant (

). -

In C-H Activation (Pd): The electron-deficient ligand renders the Pd(II) center more electrophilic, facilitating the activation of weak C-H bonds via an Electrophilic Aromatic Substitution (

)-type mechanism.

Experimental Protocols

Protocol A: Ligand Synthesis (Self-Validating SnAr)

Rationale: Commercial availability can be sporadic. This robust Nucleophilic Aromatic Substitution (SnAr) protocol ensures high-purity ligand generation.

Reagents:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

1H-Pyrazole (1.1 equiv)[1]

-

Potassium Carbonate (

, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv) -

Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Deprotonation:

-

Method A (NaH): Suspend NaH (60% in oil) in dry DMF at 0°C. Add pyrazole portion-wise. Stir for 30 min until

evolution ceases. -

Method B (K2CO3): Combine pyrazole and

in DMF. Stir at room temperature for 30 min.

-

-

Addition: Dropwise add 2-chloro-5-(trifluoromethyl)pyridine to the mixture.

-

Reaction: Heat the mixture to 100°C for 12–16 hours . Monitor by TLC (Hexane:EtOAc 4:1). The product is typically more polar than the starting chloride.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) .

-

Isolation:

-

If a solid precipitates: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Expected Yield: 85–95%.

-

Characterization:

NMR (distinctive singlet for pyrazole H at ~8.5 ppm and doublet for Pyridine H6 near CF3).

-

Protocol B: Synthesis of Iridium(III) Photoredox Catalyst

Target Complex:

Workflow Visualization:

Caption: Two-step synthesis of Heteroleptic Iridium(III) Complex using 5-CF3-PyPz.

Detailed Procedure:

-

Dimer Formation:

-

Combine

(1.0 equiv) and 5-CF3-PyPz (2.2 equiv) in a mixture of 2-ethoxyethanol and water (3:1 ratio). -

Reflux at 110°C for 24 hours under Nitrogen.

-

Cool to RT. The yellow/orange dimer precipitate is filtered and washed with water and cold ethanol.

-

Note: The CF3 group increases hydrophobicity; ensure thorough washing to remove unreacted ligand.

-

-

Cationic Complex Formation:

-

Suspend the dimer (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 2.2 equiv) in ethylene glycol.

-

Heat to 150°C for 12–15 hours. (High temperature is required to break the robust dimer stabilized by the electron-deficient ligand).

-

Cool to RT and dilute with water.

-

Add excess saturated aqueous

to precipitate the cationic complex. -

Filter and recrystallize from Acetonitrile/Ether.

-

Protocol C: Palladium-Catalyzed C-H Activation

Application: Using 5-CF3-PyPz as a directing group or ancillary ligand to promote electrophilic palladation.

Reaction Setup:

| Component | Stoichiometry | Role |

|---|---|---|

| Substrate | 1.0 equiv | Target for C-H functionalization |

| Pd(OAc)2 | 5–10 mol% | Pre-catalyst |

| 5-CF3-PyPz | 10–12 mol% | Ancillary Ligand (Enhances electrophilicity) |

| Oxidant | 2.0 equiv |

Procedure:

-

In a glovebox or under

, combine-

Observation: The solution color often shifts from orange to pale yellow upon ligation.

-

-

Add the substrate and oxidant.

-

Seal the tube and heat to 100–120°C for 18 hours.

-

Filter through a celite pad and analyze by GC-MS/NMR.

Why it works: The 5-CF3-PyPz ligand pulls electron density from the Palladium center. In the C-H activation step (often the rate-determining step), the Pd center acts as an electrophile attacking the aromatic ring of the substrate. A more electron-deficient Pd center (created by the CF3-ligand) accelerates this step.

Comparative Performance Analysis

The following table projects the expected electronic influence of the 5-CF3 substituent compared to the parent ligand (H) and an electron-donating analog (5-Me).

| Ligand Substituent (R) | Hammett Constant ( | Ir(III) Oxidation Potential ( | Emission Color (Ir Complex) | Pd(II) Electrophilicity |

| 5-Me (Methyl) | -0.17 | ~ +1.10 V | Green (520 nm) | Low |

| 5-H (Parent) | 0.00 | ~ +1.25 V | Blue-Green (490 nm) | Moderate |

| 5-CF3 (Target) | +0.54 | ~ +1.45 V | Deep Blue (460 nm) | High |

Note: Potentials are estimated vs. SCE in Acetonitrile. Data represents typical trends for cyclometalated Ir(III) complexes.

Troubleshooting & Optimization

-

Low Yield in Ligand Synthesis:

-

Cause: Incomplete SnAr reaction due to deactivation of the pyridine ring?

-

Correction: Actually, the CF3 group activates the pyridine ring for nucleophilic attack at the 2-position (ortho/para to EWG). If yield is low, ensure the base (NaH) is fresh and the solvent is strictly anhydrous.

-

-

Iridium Dimer Solubility:

-

Issue: The fluorinated dimer is very insoluble.

-

Correction: Do not attempt to purify the dimer by chromatography. Wash extensively with solvents and use it directly in the next step. Use high-boiling solvents (Ethylene Glycol, Glycerol) for the cleavage step.

-

-

Catalyst Decomposition:

-

Issue: Formation of Pd black.

-

Correction: The electron-deficient Pd complex is more prone to reduction. Ensure the oxidant is in excess and consider adding a mild acid (e.g., PivOH) to stabilize the catalytic cycle.

-

References

-

Ligand Synthesis (General SnAr for Pyrazolyl-Pyridines)

- Llobet, A. et al. "Ru-bpp-based Water Oxidation Catalysts." Inorganic Chemistry. (Adapting standard 2-Cl-Pyridine + Pyrazole protocols).

-

See also: Synthesis of 2-(1H-pyrazol-1-yl)pyridine derivatives.[3]

-

Electronic Effects in Iridium Photocatalysts

- Flamigni, L. et al. "Iridium(III) complexes as active ingredients in OLEDs and photocatalysis." Chemical Society Reviews. (Explains the effect of Fluorine on HOMO/LUMO).

-

Palladium C-H Activation with N,N-Ligands

- Yu, J.-Q. et al. "Ligand-Promoted C-H Activation." Nature.

-

Specific Fluorine Effects (Agrochemical Intermediates)

-

Jeschke, P.[2] "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem.

-

Sources

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine in kinase inhibitor design

Application Notes & Protocols

Topic: 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine in Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine Scaffold

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, by regulating a vast number of cellular processes, represent a critically important target class. The challenge, however, lies in achieving selectivity within the highly conserved ATP-binding pocket of the human kinome. This has driven the development of "privileged scaffolds"—molecular frameworks that are predisposed to bind to this pocket and can be chemically decorated to achieve desired potency and selectivity.

The 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine moiety has emerged as such a privileged scaffold.[1][2] Its design is a masterful convergence of two key strategic elements in medicinal chemistry: a hinge-binding pyrazolopyridine core and a metabolically robust trifluoromethyl group. The pyrazolopyridine structure acts as a bioisostere of adenine, the core of ATP, allowing it to form key hydrogen bond interactions with the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain.[3] This interaction is fundamental for anchoring the inhibitor within the active site.

Complementing this is the trifluoromethyl (CF3) group, a substituent widely employed in drug design to enhance a molecule's pharmacological profile.[4][5] The CF3 group's strong electron-withdrawing nature can modulate the pKa of nearby functionalities, improve metabolic stability by blocking potential sites of oxidation, and increase binding affinity through favorable interactions within the protein pocket.[4][5][6] The combination of these features makes 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine an exceptionally valuable starting point for developing novel kinase inhibitors. This guide provides an in-depth exploration of this scaffold's application, from its underlying mechanism to detailed protocols for its evaluation in a drug discovery workflow.

Section 1: Rationale for Scaffold Design and Mechanism of Action

The Pyrazolopyridine Core: A High-Affinity Hinge Binder

The pyrazolopyridine core is central to the scaffold's function. Kinase inhibitors are often classified by their binding mode, with Type I inhibitors competing directly with ATP. The pyrazolopyridine framework is an exemplary hinge-binding motif for Type I inhibitors.[1] Its nitrogen atoms are strategically positioned to mimic the hydrogen bonding pattern of the adenine base in ATP, typically forming two or three crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues. This high-affinity interaction anchors the molecule, providing a stable platform for other parts of the inhibitor to explore and engage with adjacent pockets, thereby driving potency and selectivity.

The Trifluoromethyl (CF3) Moiety: Enhancing Drug-Like Properties

The incorporation of a trifluoromethyl group on the pyridine ring is a deliberate strategy to overcome common challenges in drug development.[7][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a CF3 group can shield adjacent positions from metabolic attack (e.g., cytochrome P450-mediated oxidation), thereby increasing the compound's half-life.[4]

-

Binding Affinity: The lipophilic nature of the CF3 group can enhance binding through hydrophobic interactions within the ATP pocket. Its strong dipole can also participate in favorable electrostatic interactions.

-

Physicochemical Properties: The electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be critical for improving oral bioavailability and cell permeability by minimizing lysosomal trapping.[4]

The general mechanism of action for inhibitors based on this scaffold is illustrated below.

Caption: Iterative workflow for kinase inhibitor drug discovery.

Section 3: Experimental Protocols for Inhibitor Evaluation

Evaluating compounds derived from the 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine scaffold requires a tiered approach, starting with direct enzyme inhibition and progressing to more physiologically relevant cellular models.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening. [9] Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is used in a luciferase reaction to generate a light signal directly proportional to kinase activity.

Materials:

-

Purified recombinant kinase of interest.

-

Specific peptide substrate for the kinase.

-

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine test compounds, serially diluted in DMSO.

-

Staurosporine or other known potent inhibitor (positive control).

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP solution (concentration at or near the Km for the specific kinase).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

Luminometer.

Procedure:

-

Compound Plating: Dispense 100 nL of serially diluted test compounds, positive control, and DMSO (negative control) into the wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.

-

Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. The final volume is 10.01 µL.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time may vary depending on the kinase.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

-

ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis & Validation:

-

Data Normalization: The "High" signal (0% inhibition) is the average of the DMSO-only wells. The "Low" signal (100% inhibition) is the average of the positive control wells.

-

Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)).

-

IC50 Determination: Plot % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Trustworthiness: A robust assay should have a Z'-factor > 0.5, calculated from the high and low controls, indicating a sufficient signal window for reliable hit identification.

Protocol 2: Cell-Based Phospho-Substrate Assay (ELISA Format)

This protocol assesses the inhibitor's ability to block a specific kinase signaling pathway within a cellular context. It measures the phosphorylation of a known downstream substrate of the target kinase. [10] Principle: Cells are treated with the inhibitor, then stimulated to activate the target kinase pathway. After cell lysis, the amount of phosphorylated substrate is quantified using a sandwich ELISA, where a capture antibody binds the total substrate and a detection antibody specifically recognizes the phosphorylated form.

Materials:

-

Human cell line known to express the target kinase (e.g., A549, MCF-7). [9]* Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

Growth factor or stimulant to activate the kinase pathway (e.g., EGF for EGFR).

-

Test compounds dissolved in DMSO.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Phospho-substrate ELISA kit (containing coated plates, capture/detection antibodies, HRP-conjugate, and substrate).

-

Plate washer and microplate reader (450 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well culture plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate for 24 hours.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal kinase activity.

-

Inhibitor Treatment: Add serially diluted test compounds to the wells. Incubate for 1-2 hours at 37°C. Include DMSO as a vehicle control.

-

Pathway Stimulation: Add the appropriate stimulant (e.g., 100 ng/mL EGF) to all wells except the unstimulated control. Incubate for 10-15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and add 100 µL of ice-cold Lysis Buffer to each well. Agitate for 10 minutes on an orbital shaker at 4°C.

-

ELISA Protocol: a. Transfer 50-100 µL of the cell lysate to the wells of the ELISA plate pre-coated with the capture antibody. b. Incubate, wash, and add the phospho-specific detection antibody according to the manufacturer's instructions. c. Incubate, wash, and add the HRP-conjugated secondary antibody. d. Incubate, wash, and add the TMB substrate. Stop the reaction with stop solution.

-

Data Acquisition: Read the absorbance at 450 nm.

Data Analysis & Validation:

-

Data Normalization: The "High" signal is the stimulated DMSO control; the "Low" signal is the unstimulated control.

-

IC50 Determination: Calculate % inhibition relative to the high and low controls and plot against compound concentration to determine the cellular IC50.

-

Causality Check: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed decrease in phosphorylation is due to specific kinase inhibition and not simply cell death.

Section 4: Data Interpretation and SAR Advancement

The goal of the initial screening is to identify hits and establish a preliminary Structure-Activity Relationship (SAR). Data should be organized to clearly show how chemical modifications to the core scaffold affect potency.

Illustrative SAR Table

The table below provides a hypothetical example of how SAR data for a series of analogs targeting "Kinase X" might be presented. The core scaffold is 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine, with modifications at the R1 and R2 positions.

| Compound ID | R1 (Pyrazole C4) | R2 (Pyridine C4) | Kinase X IC50 (nM) [Biochemical] | p-Substrate IC50 (nM) [Cellular] |

| SC-001 | -H | -H | 5,200 | >10,000 |

| SC-002 | -Br | -H | 850 | 4,300 |

| SC-003 | -H | -OCH3 | 4,500 | >10,000 |

| SC-004 | -Br | -OCH3 | 350 | 1,500 |

| SC-005 | -Br | -Morpholine | 25 | 110 |

Interpretation:

-

Comparing SC-001 and SC-002 suggests that a bulky, electron-withdrawing group (Br) at the R1 position is favorable for biochemical potency.

-

Comparing SC-001 and SC-003 indicates that a methoxy group at R2 offers no benefit.

-

The combination in SC-004 shows an additive improvement.

-

The significant leap in potency for SC-005 in both biochemical and cellular assays suggests that the morpholine group at R2 makes critical, favorable interactions in a solvent-exposed region of the kinase, enhancing both enzyme inhibition and cell permeability.

This type of analysis, combining biochemical and cellular data, is essential for guiding the next round of chemical synthesis to optimize the lead compound.

Conclusion

The 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine scaffold represents a highly validated and strategically sound starting point for the design of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region, combined with the beneficial physicochemical properties imparted by the trifluoromethyl group, provides a powerful platform for drug discovery. By employing a systematic workflow of chemical synthesis, robust biochemical and cellular screening, and iterative SAR analysis, researchers can effectively leverage this privileged scaffold to develop potent and selective clinical candidates targeting a wide range of human diseases.

References

-

Caldwell, J. J., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. Available at: [Link]

-

Fabbro, D., et al. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Cell Biology. Available at: [Link]

-

Bonacorso, H. G., et al. (2015). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1- carbonyl)pyridines. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

-

Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

-

Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

-

Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

-

Amer, A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at: [Link]

-

Liu, X., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

-

ICE Bio. (2024). Kinase. ICE Bioscience. Available at: [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

-

Zhang, L., et al. (2024). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Available at: [Link]

-

Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

-

Wang, J., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Sharma, R., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Gomaa, A. M., et al. (2019). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

Singh, K., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available at: [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. Available at: [Link]

-

Almalki, A. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

Aly, M. H., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

-

Singh, K., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

-

El-Damasy, D. A., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. Available at: [Link]

-

Lindsley, C. W., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Stanetty, C., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Lindsley, C. W., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

-

Sharma, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Sharma, V., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

Troubleshooting & Optimization

solving solubility issues with 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine in aqueous media

Topic: Solubility Optimization for 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine Case ID: CAS-134823-33-1-SOL Status: OPEN

Introduction

Welcome to the Solu-Tech Technical Support Center. You are likely accessing this guide because your target compound, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine , is precipitating in aqueous buffers, adhering to plasticware, or showing inconsistent biological data.

This molecule presents a classic "brick dust" profile: high crystallinity combined with significant lipophilicity driven by the trifluoromethyl (

Module 1: Diagnostic & Properties

Why is this compound insoluble?

To solve the issue, we must understand the molecular drivers.

-

The

Effect: The trifluoromethyl group at position 5 is highly electron-withdrawing and lipophilic. It increases the -

Crystal Lattice Energy: The planarity of the 2-pyrazolyl-pyridine scaffold allows for efficient

-

Visual Diagnostic: The Solubility Decision Tree Use this flowchart to determine your best formulation strategy based on your application.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: The pH Trap (Critical Warning)

User Question: “The molecule has a pyridine nitrogen. Can I just add acid to dissolve it?”

Technical Answer: Likely No.

While pyridine is typically basic (

-

Mechanism: The

group is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyridine nitrogen, drastically lowering its basicity (likely to -

Consequence: To protonate this nitrogen and generate a soluble salt, you would need a pH of ~1-2. This is incompatible with most biological assays (which require pH 7.4).

-

Recommendation: Do not rely on pH adjustment alone. Focus on Cosolvents or Complexation .

Module 3: Protocol A - Ternary Cosolvent System

Best For: Enzyme assays, robust cell lines, and initial chemical biology screens. Concept: Uses a water-miscible organic solvent to disrupt water structure and solvate the hydrophobic core.

Optimized Formulation Table

| Component | Function | Recommended % (v/v) | Limit (Cell Assay) |

| DMSO | Primary Solubilizer | 1% - 5% | < 0.5% - 1% |

| PEG 400 | Interface Stabilizer | 20% - 40% | < 5% |

| Water/Buffer | Bulk Solvent | Remainder | N/A |

Step-by-Step Procedure

-

Stock Preparation: Dissolve the compound in 100% DMSO at

the final desired concentration (e.g., if testing at 10 µM, make a 2 mM stock). -

Intermediate Dilution (Critical Step): Do NOT add DMSO stock directly to water.

-

Add the DMSO stock to PEG 400 first. Vortex heavily.

-

Why? This creates a "solvation shell" that prevents immediate crystallization when water hits the system.

-

-

Final Dilution: Slowly add the (DMSO + PEG 400) mix to your aqueous buffer while vortexing.

-

Validation: Hold the tube up to a light source. If you see a "blue haze" (Tyndall effect), you have a suspension, not a solution.

Module 4: Protocol B - Cyclodextrin Encapsulation (Gold Standard)

Best For: Animal studies (IV/IP), sensitive cell lines, and long-term stability.

Concept: The hydrophobic

Reagent: Hydroxypropyl-

Encapsulation Workflow

Figure 2: Workflow for generating a thermodynamically stable inclusion complex.

Protocol Details

-

Vehicle Prep: Dissolve 20g of HP-

-CD in 100mL of distilled water (20% w/v). -

Addition: Add your compound in excess (aim for 2-5 mg/mL initially to saturate).

-

Energy Input: Stir magnetically at room temperature for 24 hours. Optional: Sonication for 30 mins can accelerate this, but watch for heat.

-

Clarification: Filter the suspension through a 0.22 µm PVDF or PES syringe filter .

-

Note: Do not use Nylon filters; fluorinated compounds often bind to Nylon.

-

-

Quantification: Analyze the filtrate by HPLC-UV to determine the exact concentration of the solubilized complex.

Frequently Asked Questions (FAQ)

Q1: My compound sticks to the plastic pipette tips. What is happening?

A: This is non-specific binding (NSB). The lipophilic

-

Fix: Use Low-Retention tips and glass vials for stock solutions. Add 0.01% Tween-20 to your buffers to block plastic binding sites.

Q2: Can I use ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for this specific scaffold compared to DMSO. The pyridine-pyrazole system usually requires the high dielectric constant and dipole moment of DMSO for high-concentration stocks (>10 mM).

Q3: I see a precipitate after freezing and thawing my aqueous working solution. A: This is expected. Solubility is temperature-dependent.

-

Fix: Never freeze aqueous dilutions of this compound. Store stocks in 100% DMSO at -20°C. Prepare aqueous dilutions fresh on the day of the experiment.

References

- Yalkowsky, S. H., et al. (2010). Solubility and Solubilization in Aqueous Media. Oxford University Press. (Foundational text on cosolvency and "brick dust" molecules).

-

Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization.[1][2][3] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Explains the lipophilicity modulation by CF3 groups).

-

PubChem Compound Summary. (2025). 2-(1H-pyrazol-1-yl)pyridine derivatives properties. National Library of Medicine.

Sources

- 1. When can cyclodextrins be considered for solubilization purposes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Recrystallization of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

An in-depth guide to successfully purifying 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine through optimized recrystallization techniques.

Compound Profile at a Glance

Before selecting a solvent, it is crucial to understand the physicochemical properties of the target molecule. The structure combines a moderately polar pyridine-pyrazole system with a lipophilic trifluoromethyl group, resulting in intermediate polarity.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N₃ | [1] |

| Monoisotopic Mass | 213.051 Da | [1] |

| Physical Form | Solid | [2] |

| Predicted XlogP | 2.0 | [1] |

| Structural Features | Aromatic heterocyclic rings (pyridine, pyrazole), strongly electron-withdrawing -CF₃ group. | [3][4] |

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallization for this compound? The primary goal is to remove impurities from a solid sample of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine. The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the surrounding liquid (the mother liquor).[5]

Q2: Based on its structure, what class of solvents should I start with? The molecule's structure, featuring both polar nitrogen-containing rings and a nonpolar trifluoromethyl group, suggests it has moderate polarity. Therefore, solvents of intermediate polarity are excellent starting points. Alcohols (like ethanol or isopropanol) and esters (like ethyl acetate) are often effective for such compounds.[6][7] Highly polar solvents (like water) may not dissolve it well, while highly nonpolar solvents (like hexanes) might fail to dissolve it even when hot, though they can be useful as anti-solvents in a binary system.[6][8]

Q3: What makes a solvent "good" for recrystallization? An ideal recrystallization solvent should meet several criteria:

-

High Solubility at High Temperatures: It must dissolve the compound completely when hot or boiling.[9]

-

Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble when the solvent is cold to ensure maximum recovery.[9]

-

Dissolves Impurities Well or Not at All: Ideally, impurities should either remain in the mother liquor upon cooling or be insoluble in the hot solvent, allowing for their removal via hot filtration.[8]

-

Inertness: The solvent must not react with the compound.[6]

-

Volatility: It should have a relatively low boiling point (typically <100-120 °C) to be easily removed from the purified crystals.[6]

Q4: Should I use a single solvent or a binary (two-solvent) system? It is often best to first screen for a suitable single solvent. However, if no single solvent provides the desired steep solubility curve, a binary solvent system is a powerful alternative.[8] This technique is particularly useful for pyrazole derivatives, which can sometimes present solubility challenges.[8] You dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, will then induce crystallization.[8][10]

Systematic Solvent Selection Workflow

This workflow provides a logical progression for identifying the optimal solvent system for your compound.

Sources

- 1. PubChemLite - 2-(1h-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (C9H6F3N3) [pubchemlite.lcsb.uni.lu]

- 2. 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)pyridine | 3974-71-8 [sigmaaldrich.com]

- 3. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. homework.study.com [homework.study.com]

- 10. web.mnstate.edu [web.mnstate.edu]

Technical Support Center: Overcoming Steric Hindrance in 2-(1H-Pyrazol-1-yl)-5-(Trifluoromethyl)pyridine Derivatives

Welcome to the technical support center for the synthesis and functionalization of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by steric hindrance in this important class of molecules. The unique architecture of these compounds, featuring a bulky trifluoromethyl group and an adjacent pyrazole moiety, often leads to decreased reactivity and challenging synthetic outcomes.

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to help you overcome these hurdles and achieve your synthetic goals.

I. Understanding the Challenge: Steric and Electronic Effects

The primary difficulty in synthesizing and modifying 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine derivatives stems from a combination of steric and electronic factors. The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which deactivates the pyridine ring towards certain reactions.[1] Additionally, its size creates significant steric bulk around the 2-position of the pyridine, hindering the approach of reactants.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why are my C-N cross-coupling reactions to form the pyrazolyl-pyridine linkage consistently low-yielding?

A1: This is a common issue arising from the steric clash between the incoming pyrazole and the trifluoromethyl group on the pyridine ring. Traditional coupling methods like the Ullmann condensation often require harsh conditions and may still provide poor yields with sterically hindered substrates.[4][5] Palladium-catalyzed Buchwald-Hartwig amination is a more effective alternative, but success is highly dependent on the choice of ligand.[6][7][8] Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step, which can be slow for hindered substrates.[9]

Q2: I am observing significant amounts of starting material decomposition and side-product formation at the high temperatures required for my coupling reaction. What can I do?

A2: High reaction temperatures can lead to undesired side reactions and decomposition. Consider employing microwave-assisted synthesis.[10][11][12][13] Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields by promoting efficient and uniform heating.[10][12][13] This can be particularly beneficial for sterically demanding couplings that are sluggish under conventional heating.[10]

Q3: Are there alternatives to palladium catalysis for forming the C-N bond between the pyrazole and pyridine rings?

A3: Yes, copper-catalyzed Ullmann-type couplings are a viable alternative, especially with recent advancements in ligand development.[14][15][16][17] Modern copper-catalyzed systems can operate under milder conditions than traditional Ullmann reactions and can be effective for coupling with sterically hindered partners.[15][16] The use of specific ligands, such as pyrrole-ols, can facilitate the coupling of ortho-substituted aryl halides with amines.[15][16][17]

Q4: My attempts at further functionalization of the pyridine ring, for instance at the 3- or 4-position, are failing. Why is this?

A4: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring to electrophilic aromatic substitution.[1] Furthermore, the steric bulk of both the CF3 group and the pyrazolyl substituent can block access to the remaining positions on the pyridine ring. For successful functionalization, you may need to employ directed C-H activation strategies or utilize pre-functionalized pyridine starting materials.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine derivatives.

Decision-Making Workflow for Low-Yield C-N Coupling

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. ajrconline.org [ajrconline.org]

- 14. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 15. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

Validation & Comparative

Publish Comparison Guide: Structural Confirmation of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Executive Summary

In the development of kinase inhibitors and agrochemical intermediates, the scaffold 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine represents a critical structural motif.[1] While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it frequently fails to unambiguously resolve regioisomeric impurities or solid-state conformational locks inherent to bi-heteroaryl systems.[1]

This guide outlines the Single Crystal X-Ray Diffraction (SC-XRD) workflow as the "Supreme Court" of data validation. We compare its efficacy against high-field NMR, demonstrating why SC-XRD is the mandatory protocol for establishing the absolute connectivity and solid-state geometry required for IND (Investigational New Drug) filings.[1]

The Analytical Challenge: Regioselectivity & Conformation

The synthesis of the target molecule typically involves an

-

Ambiguous N-N Coupling: NMR often lacks definitive NOE (Nuclear Overhauser Effect) signals across the bi-aryl bond to confirm the specific nitrogen attachment point, particularly if the pyrazole is substituted or if side-reactions (etherification) occur.[1]

-

Conformational Dynamics: Solution-state NMR averages the rotation between the pyridine and pyrazole rings. Only XRD reveals the torsional angle (

), a critical parameter for docking simulations in drug discovery.[1]

Decision Matrix: When to Deploy XRD

Figure 1: Analytical workflow determining the necessity of SC-XRD for bi-heteroaryl scaffolds.

Strategic Comparison: XRD vs. NMR/MS

The following table contrasts the performance of SC-XRD against traditional spectroscopic methods for this specific fluorinated scaffold.

| Feature | SC-XRD (The Gold Standard) | High-Field NMR (500 MHz+) | Mass Spectrometry (HRMS) |

| Primary Output | 3D Electron Density Map (Absolute Structure) | Chemical Shift ( | Molecular Formula ( |

| Regioisomer ID | Definitive. Distinguishes N1 vs N2 attack and crystal packing.[1] | Inferred. Relies on complex HMBC/NOESY correlations.[1] | Blind. Isomers have identical mass.[1] |

| Conformational Data | Precise Torsional Angles (e.g., N-C-N-C twist). | Time-Averaged (Rotational blurring). | None. |

| Sample Integrity | Non-destructive (Crystal recoverable).[1] | Non-destructive.[1][2][3] | Destructive.[1] |

| Limit of Detection | Requires single crystal ( | ||

| Confidence Level | 99.9% (Absolute) | 90-95% (Inference based) | 50% (Formula only) |

Expert Insight: While

Experimental Protocol: Crystallization & Data Collection

To replicate the structural confirmation, follow this optimized protocol designed for fluorinated nitrogen heterocycles.

Phase 1: Crystal Growth (Slow Evaporation)

The trifluoromethyl group enhances lipophilicity, making standard polar solvents ineffective for good crystal growth.[1]

-

Dissolution: Dissolve 20 mg of the target compound in 2 mL of Dichloromethane (DCM) .

-

Antisolvent Addition: Layer 1 mL of n-Hexane carefully on top (do not mix).[1]

-

Incubation: Seal the vial with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

-

Harvest: Colorless, block-like crystals suitable for diffraction should appear within 48-72 hours.

Phase 2: Diffraction Workflow

Figure 2: From bench to data—the crystallographic pipeline.

Reference Data & Analysis

When analyzing your dataset, compare your parameters against this Reference Data Profile .[1] This profile is constructed from typical values for planar/semi-planar bi-heteroaryl systems found in the Cambridge Structural Database (CSD).

Representative Crystallographic Parameters

Note: These are reference values for validation purposes.

| Parameter | Typical Value / Range | Significance |

| Crystal System | Monoclinic or Triclinic | Common for asymmetric organics. |

| Space Group | Most frequent packing for centrosymmetric molecules.[1] | |

| Unit Cell ( | Dimensions dictate packing density.[1] | |

| Z Value | 4 | Indicates 4 molecules per unit cell.[1] |

| R-Factor ( | Indicates high-quality data fit.[1] | |

| Goodness of Fit (S) | Ideal statistical variance. |

Critical Structural Features to Verify[4]

-

Inter-ring Torsion: Expect a twist angle of 15°–35° between the pyrazole and pyridine planes.[1] This is caused by steric repulsion between the ortho-hydrogens. A perfectly planar structure (

) is rare and suggests strong packing forces or disorder.[1] -

CF3 Disorder: The

group often exhibits rotational disorder.[1] Ensure your refinement model accounts for this (e.g., splitting F-atoms into Part A/Part B with partial occupancy) to lower the R-factor.[1] -

Weak Interactions: Look for

and

Validation & Integrity (Self-Correcting Protocol)

To ensure the trustworthiness of your data, you must run the CheckCIF validation.[1]

-

Alert A: (Critical Error) – Usually implies incorrect space group or missed symmetry.[1] Action: Re-solve structure.

-

Alert B: (Potential Issue) – Often related to CF3 disorder or weak diffraction at high angles.[1] Action: Verify thermal ellipsoids.

Author's Note: For IND filings, always deposit your .CIF file with the CCDC (Cambridge Crystallographic Data Centre) to obtain a unique deposition number.[1] This serves as the immutable proof of your molecule's identity.

References

-

Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

-

Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

-

Deng, X., & Mani, N. S. (2008).[1][5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412-2415.[1] Link[1]

-

Filarowski, A., et al. (2025).[1] "Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil." IUCrJ. Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.